6-Chloro-7-isopropyl-7h-purin-8(9h)-one
Overview
Description
Scientific Research Applications
Synthetic Applications and Chemical Properties
Synthetic Pathways and Tautomerism : Research has focused on synthetic pathways to create purine derivatives, including 6-Chloro-7-isopropyl-7h-purin-8(9h)-one. The study by Roggen and Gundersen (2008) explores the synthesis of N-methoxy-9-methyl-9H-purin-6-amines, highlighting variations in amino/imino tautomer ratios. This research is pivotal for understanding the chemical behavior and potential reactivity of purine derivatives in further synthetic applications (Roggen & Gundersen, 2008).
Magnesiation of Chloro-iodopurines : Another study by Tobrman and Dvořák (2006) investigates the selective magnesiation of chloro-iodopurines, an efficient approach to new purine derivatives. This process underscores the versatility of purine compounds in organic synthesis, enabling the creation of novel molecules with potential biological activities (Tobrman & Dvořák, 2006).
Potential Biological and Pharmacological Applications
Plant Growth Regulation : The study by El-Bayouki, Basyouni, and Tohamy (2013) on new purine derivatives suggests potential plant-growth regulating properties. This research opens avenues for agricultural applications, where such compounds could serve as growth regulators or protective agents against plant diseases (El-Bayouki et al., 2013).
Antimycobacterial and Antiprotozoal Activity : Roggen et al. (2011) synthesized 2-substituted agelasine analogs, showing that the introduction of specific groups in the purine structure could enhance antimycobacterial and antiprotozoal activities. These findings suggest that modifications to the purine core, such as those seen in this compound, could lead to compounds with significant biological activities (Roggen et al., 2011).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
6-chloro-7-propan-2-yl-9H-purin-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4O/c1-4(2)13-5-6(9)10-3-11-7(5)12-8(13)14/h3-4H,1-2H3,(H,10,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMXLNRHNYAKHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(NC1=O)N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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